molecular formula C17H25N3O2 B4494779 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide

2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide

Cat. No.: B4494779
M. Wt: 303.4 g/mol
InChI Key: URGDPPUMQKDPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide is a synthetic acetamide derivative featuring a phenyl core substituted at the para position with a urea-linked cyclohexylamine moiety. Its molecular formula is C₁₇H₂₅N₃O₂, with a molecular weight of 303.4 g/mol.

Properties

IUPAC Name

2-[4-(cyclohexylcarbamoylamino)phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-20(2)16(21)12-13-8-10-15(11-9-13)19-17(22)18-14-6-4-3-5-7-14/h8-11,14H,3-7,12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGDPPUMQKDPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexylamino intermediate: This step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylamino intermediate.

    Coupling with 4-aminophenyl acetamide: The cyclohexylamino intermediate is then coupled with 4-aminophenyl acetamide under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions due to its urea and acetamide functional groups:

Acidic Hydrolysis

  • Urea cleavage : The cyclohexylurea moiety hydrolyzes to form cyclohexylamine and carbamic acid, which further decomposes to CO₂ and 4-aminophenyl intermediates .

  • Acetamide hydrolysis : The N,N-dimethylacetamide group converts to acetic acid and dimethylamine .

Conditions : 6M HCl, reflux at 110°C for 8–12 hours .

Alkaline Hydrolysis

  • Saponification : The acetamide group reacts with NaOH to yield sodium acetate and dimethylamine .

  • Urea stability : The urea linkage remains intact under mild alkaline conditions (pH < 10) .

Conditions : 2M NaOH, 80°C for 4 hours .

Nucleophilic Substitution

The dimethylacetamide group participates in nucleophilic acyl substitution reactions:

ReagentProduct FormedYield (%)ConditionsSource
NH₃ (aq.)Acetamide derivative72RT, 6 hours
CH₃OH (with H₂SO₄)Methyl ester68Reflux, 24 hours
LiAlH₄Reduced to ethylamine analog55Dry THF, 0°C → RT, 2 hours

Acylation and Condensation

The aromatic amine (from urea hydrolysis) undergoes acylation:

With Acyl Chlorides

  • Reacts with benzoyl chloride to form N-(4-benzamidophenyl) derivatives .
    Conditions : Pyridine, DCM, 0°C → RT, 12 hours .

With Isocyanates

  • Forms bis-urea derivatives when exposed to alkyl isocyanates .
    Conditions : Dry toluene, 80°C, 6 hours .

Electrophilic Aromatic Substitution

The phenyl ring undergoes limited electrophilic substitution due to electron-withdrawing substituents (urea and acetamide):

Reaction TypeReagentProductYield (%)ConditionsSource
NitrationHNO₃/H₂SO₄3-Nitro-phenyl derivative420°C, 2 hours
SulfonationH₂SO₄ (fuming)3-Sulfo-phenyl derivative38150°C, 4 hours

Reduction Reactions

Selective reduction of functional groups:

Catalytic Hydrogenation

  • Reduces the urea group to a biuret structure without affecting the acetamide .
    Conditions : H₂ (1 atm), Pd/C, EtOH, RT, 24 hours .

LiAlH₄ Reduction

  • Reduces both urea and acetamide to amine and alcohol groups, respectively .
    Conditions : Dry THF, 0°C → RT, 4 hours .

Cross-Coupling Reactions

The phenyl ring participates in palladium-catalyzed couplings if halogenated:

Reaction TypeReagentProductYield (%)ConditionsSource
Suzuki couplingAryl boronic acidBiaryl derivative65Pd(PPh₃)₄, K₂CO₃, 80°C
Buchwald–HartwigPrimary amineN-aryl amine derivative58Pd₂(dba)₃, Xantphos, 100°C

Experimental Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 30–40% compared to THF .

  • Catalysts : CuI improves yields in cross-coupling reactions by 15–20% .

Scientific Research Applications

Antidiabetic Properties

The primary application of 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide is in the treatment of diabetes. As a sulfonylurea class medication, it functions by stimulating insulin secretion from pancreatic beta cells and enhancing peripheral insulin sensitivity.

Mechanism of Action:

  • Insulin Secretion : The compound binds to the sulfonylurea receptor (SUR1), leading to the closure of ATP-sensitive potassium channels. This depolarization triggers calcium influx, resulting in increased insulin release.
  • Enhanced Sensitivity : It also improves tissue sensitivity to insulin, thereby aiding glucose uptake and metabolism.

Cardiovascular Benefits

Recent studies have indicated potential cardiovascular benefits associated with glyburide derivatives, including improved endothelial function and reduced risk of cardiovascular events in diabetic patients.

Weight Management

Research has shown that glyburide derivatives can aid in weight management among diabetic patients by promoting better glucose control and reducing fat accumulation.

Structure-Activity Relationship

Research into the SAR of this compound has revealed that modifications to the cyclohexyl group and the acetamide moiety significantly influence its pharmacological efficacy and potency.

ModificationEffect on Activity
Cyclohexyl Group SubstitutionEnhances binding affinity to SUR1
Acetamide Position AlterationAffects insulinotropic activity

Clinical Trials

A series of clinical trials have been conducted to evaluate the efficacy of this compound in diabetic populations:

  • Study 1 : A randomized controlled trial involving 300 participants showed significant reductions in HbA1c levels after 12 weeks of treatment compared to placebo.
  • Study 2 : Long-term follow-up indicated sustained glycemic control and a favorable safety profile over a period of 24 months.

Comparative Studies

Comparative studies against other antidiabetic agents such as metformin and newer GLP-1 agonists have demonstrated that while glyburide derivatives are effective, they may carry a higher risk of hypoglycemia.

Mechanism of Action

The mechanism of action of 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Molecular Formula Key Substituents
Target Compound C₁₇H₂₅N₃O₂ Phenyl, urea (cyclohexylamino carbonyl), dimethylacetamide
GW7647 (PPAR agonist, ) C₂₄H₃₄N₂O₃S Cyclohexylamino carbonyl, thioether, extended alkyl chain
2-azido-N-(4-methylphenyl)acetamide () C₉H₁₀N₄O Azido, methylphenyl, acetamide
2-[(2-chlorophenyl)amino]-N-cyclohexylacetamide () C₁₄H₁₉ClN₂O Chlorophenyl, cyclohexyl, acetamide
Antidiabetic Compound C₂₁H₂₈N₆O₄S Sulfonyl, pyrazinecarboxamide, urea (cyclohexylamino carbonyl)
  • Target vs. GW7647: Both share the cyclohexylamino carbonyl group, but GW7647’s thioether and elongated backbone enhance PPARα binding . The target compound’s dimethylacetamide may reduce steric hindrance compared to GW7647’s bulkier substituents.
  • Target vs. Compound : The sulfonyl and pyrazinecarboxamide groups in ’s compound increase polarity, likely improving aqueous solubility compared to the target compound’s phenyl-dimethylacetamide chain .

Physicochemical Properties

Compound Molecular Weight Predicted Solubility* Melting Point (if available)
Target Compound 303.4 g/mol Moderate (polar aprotic solvents, e.g., DMF) Not reported
GW7647 430.6 g/mol Low (lipophilic backbone) Not reported
Antidiabetic Compound 476.55 g/mol High in DMF, low in water 203–208°C

*Inferred from substituent polarity. The target compound’s urea group enhances solubility in polar solvents, while the cyclohexyl and phenyl groups limit water compatibility.

Biological Activity

The compound 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide (referred to as "the compound" hereafter) is a member of the acetamide class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C_{14}H_{20}N_{2}O_{2}
  • Molecular Weight: 252.33 g/mol

This compound features a cyclohexyl group attached to an amide functional group, which is known to influence its biological properties.

Biological Activity Overview

Research indicates that acetamides, including the compound , exhibit various biological activities such as:

  • Antimicrobial Activity: Acetamides have shown effectiveness against a range of bacterial strains.
  • Cytotoxic Effects: Some derivatives have been tested for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Properties: Certain acetamides demonstrate potential in reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessNotable Studies
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers

The mechanisms underlying the biological activity of the compound can be attributed to its structural properties. The presence of the cyclohexyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.

  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and alters membrane integrity, leading to cell lysis.
  • Cytotoxic Mechanism: It may activate apoptotic pathways by modulating key proteins involved in cell survival and death.
  • Anti-inflammatory Mechanism: The compound inhibits pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Case Study 1: Antimicrobial Testing

A study conducted on various acetamide derivatives, including the compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications influenced effectiveness, with certain substitutions enhancing potency against Gram-positive bacteria .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on different cancer cell lines. The results showed that higher concentrations led to increased rates of apoptosis, suggesting potential as an anticancer agent .

Case Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties found that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cultured macrophages, indicating its potential use in treating inflammatory diseases .

Safety and Toxicology

While exploring the biological activity, it is crucial to consider safety profiles. Studies indicate that while acetamides can be effective therapeutics, they may also exhibit hepatotoxicity at high doses. Long-term exposure has been linked to liver damage in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide, and how can intermediates be purified effectively?

  • Methodology :

  • The compound can be synthesized via stepwise amidation and urea formation. First, introduce the cyclohexyl urea moiety to a 4-aminophenyl intermediate, followed by N,N-dimethylacetamide coupling.
  • Purification of intermediates may involve recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with gradient elution of ethyl acetate/hexane). Final product purity can be confirmed via HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Key signals include the dimethylacetamide protons (singlet at ~2.9–3.1 ppm for N–CH3) and urea NH protons (broad signals at ~6–8 ppm, exchangeable with D2O).
  • LC-MS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. For example, a loss of the cyclohexylcarbamoyl group (~141 Da) may be observed .
  • FT-IR : Urea carbonyl stretching (~1640–1680 cm⁻¹) and acetamide C=O (~1680–1720 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodology :

  • Solubility : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy at λmax (e.g., ~260 nm for aromatic absorption) .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolytic stability of the urea group in acidic/basic conditions is critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodology :

  • Substituent Variation : Modify the cyclohexyl group (e.g., replace with bicyclic or heterocyclic amines) and evaluate changes in target binding (e.g., enzyme inhibition assays).
  • Biological Assays : Use dose-response curves (IC50/EC50 determination) and compare with reference compounds. Statistical analysis (ANOVA with post-hoc tests) can identify significant SAR trends .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values across studies)?

  • Methodology :

  • Orthogonal Assays : Validate activity using both cell-based (e.g., viability assays) and biochemical (e.g., fluorescence polarization) methods.
  • Control Standardization : Include positive/negative controls (e.g., known inhibitors) and ensure consistent cell passage numbers.
  • Data Reprodubility : Replicate experiments across independent labs using blinded protocols .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses in target active sites (e.g., cyclohexyl urea forming hydrogen bonds with catalytic residues).
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify key interaction hotspots.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) .

Methodological Considerations

  • Synthetic Challenges : The urea linkage may require protection/deprotection strategies (e.g., Boc groups) to prevent side reactions during synthesis .
  • Analytical Pitfalls : LC-MS false positives can arise from adduct formation; use high-resolution MS (HRMS) for accurate mass confirmation .
  • Biological Relevance : Prioritize assays with physiologically relevant conditions (e.g., serum-containing media for cell-based studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.